molecular formula C22H17FN4O4 B2588091 3-(2-{3-[3-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2380194-85-2

3-(2-{3-[3-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2588091
CAS No.: 2380194-85-2
M. Wt: 420.4
InChI Key: ORJROYZIGAZATB-UHFFFAOYSA-N
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Description

3-(2-{3-[3-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a combination of benzoxazole, pyridazine, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{3-[3-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include various acids, bases, and coupling agents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2-{3-[3-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound’s unique structure suggests potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-{3-[3-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological effects .

Properties

IUPAC Name

3-[2-[3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O4/c23-15-5-3-4-14(10-15)17-8-9-20(28)27(24-17)16-11-25(12-16)21(29)13-26-18-6-1-2-7-19(18)31-22(26)30/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJROYZIGAZATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)N4C(=O)C=CC(=N4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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